4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
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Overview
Description
4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 4-nitrobenzylthiol.
Attachment of the sulfonyl group: This can be done by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.
Formation of the morpholine ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol under strong reducing conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Reduction of the nitro group: 4-((3-(5-((4-Aminobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine.
Reduction of the sulfonyl group: 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)thiol)morpholine.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of the 1,3,4-oxadiazole ring with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The 1,3,4-oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(5-((4-Nitrobenzyl)thio)-1,2,4-triazol-3-yl)phenyl)sulfonyl)morpholine
- 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)phenyl)sulfonyl)morpholine
Uniqueness
The unique combination of the 1,3,4-oxadiazole ring, the sulfonyl group, and the morpholine ring in 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[3-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c24-23(25)16-6-4-14(5-7-16)13-30-19-21-20-18(29-19)15-2-1-3-17(12-15)31(26,27)22-8-10-28-11-9-22/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAWFJJMNBMELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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